![molecular formula C7H11N3O B1647476 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol CAS No. 601515-87-1](/img/structure/B1647476.png)
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol
Overview
Description
“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a chemical compound with the linear formula C7H12O1N3Cl1 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been achieved through the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux .Molecular Structure Analysis
The molecular structure of “(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” can be represented by the SMILES string “OCC1=C(CNCC2)N2C=N1.Cl” and the InChI key .Physical And Chemical Properties Analysis
“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a solid substance . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Research
“(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” is a unique chemical compound that is used in various chemical research applications . It is often used as a building block in the synthesis of more complex molecules .
Antibacterial Activity
One of the significant applications of this compound is in the field of antibacterial research. It has been found that derivatives of this compound exhibit excellent antibacterial activity . For instance, hydrazone derivatives of this compound have shown promising results against E. coli and S. aureus .
Antimicrobial Activity
In addition to antibacterial activity, this compound and its derivatives also exhibit antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .
Neuroprotective Agent
This compound is also being studied for its potential as a neuroprotective agent. It has been found that a class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine compounds, which includes this compound, can be used to reduce neurotoxic injury associated with anoxia or ischemia, which typically follows stroke, cardiac arrest, hypoglycemia, or perinatal asphyxia .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions accompanied by inflammation, including rheumatoid arthritis, neuropathic, and inflammatory pain .
Drug Development
This compound is also used in the development of new drugs. For instance, it is used as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates .
Safety and Hazards
The safety information for “(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol” includes hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P280) .
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-5-7-9-4-6-3-8-1-2-10(6)7/h4,8,11H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDUCYVHZOVGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2CO)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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